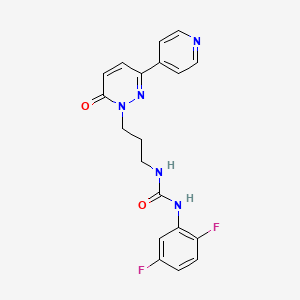![molecular formula C11H10BrNO2 B2790931 6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one CAS No. 2460754-66-7](/img/structure/B2790931.png)
6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one is a chemical compound that belongs to the group of benzoxazines . Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring .
Synthesis Analysis
Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . In a study, N-cycloalkenyl-N-tosylureas were synthesized by reacting N-(2-cycloalkenylphenyl)-4-methylbenzenesulfonamides with phenyl isocyanate . Ureas were converted to benzoxazines via halocyclization .Molecular Structure Analysis
The molecular structure of benzoxazines can be optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Ureas readily reacted with molecular iodine to give 6-exo-cyclization products with undetermined geometry at the C2=N double bond. No alternative cyclization with the formation of a new N–C bond, which would lead to spiro quinazolines, was observed .Mechanism of Action
The mechanism of action of 6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one is its unique chemical structure, which allows for the development of novel compounds with potential therapeutic applications. However, the synthesis of this compound can be challenging, and the yield of the reaction can be low. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one. One area of interest is the development of novel compounds based on the structure of this compound, with potential applications in medicinal chemistry and materials science. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Finally, the potential use of this compound as a photosensitizer in photodynamic therapy is an area of active research.
Synthesis Methods
The synthesis of 6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one involves the reaction of 3-bromophenol and cyclobutanone in the presence of a catalyst. The reaction proceeds through a spirocyclization process, which results in the formation of this compound. The yield of this reaction can be optimized by varying the reaction conditions, such as the choice of solvent and the reaction temperature.
Scientific Research Applications
6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
6-bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-7-2-3-9-8(6-7)10(14)13-11(15-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNYZNGFLAJGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2790849.png)

![N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B2790852.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)

![8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2790855.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)
![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2790862.png)
![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)


